molecular formula C21H18N4OS B1595786 Kuanoniamine C CAS No. 133401-12-4

Kuanoniamine C

Cat. No. B1595786
CAS RN: 133401-12-4
M. Wt: 374.5 g/mol
InChI Key: OHRPKUDJMIHDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kuanoniamine C is a natural product found in Stelletta, Oceanapia, and Cystodytes with data available.

Scientific Research Applications

Anticancer Activity

Kuanoniamine C, isolated from the marine sponge Oceanapia sagittaria, has been evaluated for its potential anticancer activities. It demonstrates selective toxicity towards estrogen-dependent breast cancer cell lines, making it a compound of interest in breast cancer research. Its ability to inhibit the growth of various human tumor cell lines, although less potent than kuanoniamine A, highlights its significance in cancer therapy research (Kijjoa et al., 2007).

Insecticidal and Cytotoxic Properties

Studies have shown that this compound possesses insecticidal activity against certain pest insects and exhibits cytotoxicity towards human cell lines. Its insecticidal properties, particularly against neonate larvae of the polyphagous pest insect Spodoptera littoralis, and its toxicity in the brine shrimp lethality test indicate its potential for development into an insecticidal agent (Eder et al., 1998).

Cytotoxic Activity Against Cancer Cell Lines

This compound has been found to exhibit cytotoxic activity when tested against different cancer cell lines. This property is being investigated for its potential use in developing new cancer therapies. The compound's effectiveness against various types of cancer cells further underscores its importance in oncological research (Ibrahim et al., 2013).

Potential in Osteosarcoma Treatment

Research indicates that this compound can stimulate bortezomib-induced cell death in osteosarcoma, a severe bone malignancy often found in children and young adults. It suppresses the expression of glucose-regulated protein 78 (GRP78) in an endoplasmic reticulum stress response-independent manner, suggesting its potential as a novel therapeutic strategy in the treatment of osteosarcoma (Machihara & Namba, 2020).

Antioxidant Activity

This compound, along with other related compounds, has been shown to possess moderate antioxidant activity. This property is significant in the context of oxidative stress-related diseases and could lead to the development of new antioxidant agents (Utkina, 2015).

properties

CAS RN

133401-12-4

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

IUPAC Name

N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]propanamide

InChI

InChI=1S/C21H18N4OS/c1-2-16(26)22-9-8-14-18-17-13(12-5-3-4-6-15(12)25-18)7-10-23-19(17)20-21(14)27-11-24-20/h3-7,10-11,25H,2,8-9H2,1H3,(H,22,26)

InChI Key

OHRPKUDJMIHDKF-UHFFFAOYSA-N

SMILES

CCC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2

Canonical SMILES

CCC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kuanoniamine C
Reactant of Route 2
Reactant of Route 2
Kuanoniamine C
Reactant of Route 3
Kuanoniamine C
Reactant of Route 4
Kuanoniamine C
Reactant of Route 5
Reactant of Route 5
Kuanoniamine C
Reactant of Route 6
Reactant of Route 6
Kuanoniamine C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.